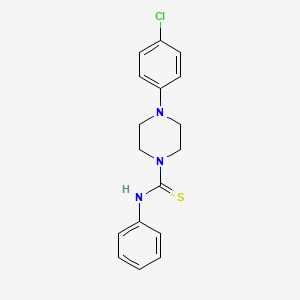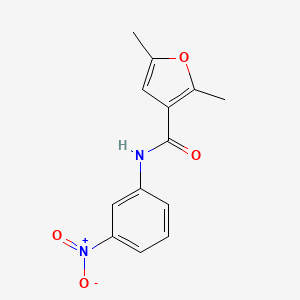
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide is a synthetic organic compound that features a pyrazole ring substituted with nitro and methyl groups, and an acetamide moiety linked to a hydroxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the reaction of a suitable 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the pyrazole derivative with acetic anhydride or acetyl chloride.
Coupling with Hydroxyphenyl Group: The final step involves coupling the acetamide derivative with a hydroxyphenyl compound, possibly through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Substituted Phenyl Derivatives: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide: Lacks the nitro group.
2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the hydroxyphenyl group.
Uniqueness
The presence of both the nitro group and the hydroxyphenyl group in 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide may confer unique chemical reactivity and biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8-13(17(20)21)9(2)16(15-8)7-12(19)14-10-4-3-5-11(18)6-10/h3-6,18H,7H2,1-2H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLADKHBPWDMSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC(=CC=C2)O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3-(methylsulfanyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5724939.png)
![2,5-dichloro-N-[4-(propan-2-yl)phenyl]benzamide](/img/structure/B5724941.png)


![4-(5-{[2-(cyclopropylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzoic acid](/img/structure/B5724968.png)
![N-[(4,5-dimethoxy-2-nitrophenyl)methyl]-1H-indazol-5-amine](/img/structure/B5724972.png)
![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-4-(2-METHYLPROPANAMIDO)BENZAMIDE](/img/structure/B5724981.png)


![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]butanamide](/img/structure/B5725012.png)
